2-Deschloro Aripiprazole

Description

Elucidation of Comprehensive Pharmacological and Toxicological Profiles

A primary direction for future research is the complete characterization of the pharmacological and toxicological properties of 2-Deschloro Aripiprazole (B633). As an impurity in a widely used pharmaceutical, understanding its inherent biological activity is crucial.

Pharmacological Profile: Preliminary research suggests that due to its structural similarity to aripiprazole, 2-Deschloro Aripiprazole may interact with dopamine (B1211576) and serotonin (B10506) receptors. ontosight.ai Aripiprazole's therapeutic effects are mediated by a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. wikipedia.orgdroracle.aidrugbank.com Future studies must systematically evaluate this compound's binding affinities and functional activities (i.e., antagonist, agonist, or partial agonist) at these key receptors. Comparative studies have shown that the circular dichroism (CD) spectral characteristics for 2-Deschloro-Aripiprazole are similar to aripiprazole when binding to Human Serum Albumin (HSA), suggesting some shared binding geometries, though differences exist. nih.govacs.org However, its binding affinity to HSA is substantially lower than that of aripiprazole, indicating the critical role of the second chlorine atom present in the parent molecule. nih.govacs.org

Toxicological Profile: The toxicological profile of this compound is not well-documented in publicly available literature. While aripiprazole itself has been assessed in a range of standard genotoxicity tests and was found to be clastogenic in an in vitro chromosomal aberration assay, specific data for its deschloro-impurity is lacking. fda.govhres.ca A comprehensive toxicological workup is a critical future endeavor. This should include in vitro and in vivo studies to assess its potential for cytotoxicity, genotoxicity, and other adverse effects. Such data is essential to establish safe limits for this impurity in aripiprazole formulations and to understand any potential risks associated with its presence.

Exploration of Therapeutic Potential as a Distinct Pharmacological Agent or Lead Compound

Beyond its status as an impurity, this compound could be explored for its own therapeutic utility or as a lead compound for the development of new medicines. The "repurposing" of existing molecules or their derivatives is a common strategy in drug discovery. plos.org

The structural modification—the absence of a chlorine atom compared to aripiprazole—is known to significantly alter its binding to plasma proteins like human serum albumin (HSA). nih.govnih.gov This difference in protein binding could translate to a distinct pharmacokinetic profile, potentially altering its distribution, metabolism, and half-life in the body. Researchers could investigate whether this altered profile might be advantageous for specific therapeutic applications.

Furthermore, by serving as a lead compound, medicinal chemists could synthesize a library of new derivatives based on the this compound scaffold. These new chemical entities could be screened for activity against various biological targets, not limited to psychiatric disorders. For instance, aripiprazole itself has been investigated as a potential lead against breast cancer cell lines. plos.org Exploring the therapeutic potential of its derivatives, such as this compound, could open new avenues for drug development. The insights gained from how the chloro-group affects protein binding could be fundamental for designing new drugs with tailored pharmacokinetic properties. nih.govacs.org

Contribution to Understanding Aripiprazole's Overall Mechanism of Action and Metabolism

Studying impurities and related compounds can provide invaluable insights into the parent drug. This compound is a case in point, particularly in understanding the structure-activity and structure-property relationships of aripiprazole.

Metabolism: this compound is primarily considered an impurity generated during the synthesis of aripiprazole. ontosight.aiontosight.ai Aripiprazole is mainly metabolized in the liver by CYP3A4 and CYP2D6 enzymes through pathways of dehydrogenation, hydroxylation, and N-dealkylation, with dehydro-aripiprazole being the principal active metabolite. drugbank.comfda.gov There is no significant evidence in the reviewed literature to suggest that this compound is a metabolite of aripiprazole in humans. Understanding it as a process-related impurity, rather than a metabolic byproduct, is crucial for focusing quality control efforts on the manufacturing process itself.

| Compound | Number of Chlorine Atoms | Relative Binding Affinity (nK) to HSA |

|---|---|---|

| Aripiprazole | 2 | Markedly High |

| Dehydro-aripiprazole (Metabolite) | 2 | Markedly High |

| This compound | 1 | Substantially Smaller |

| 3-Deschloro Aripiprazole | 1 | Substantially Smaller (but higher than 2-Deschloro) |

| Deschloro-aripiprazole | 0 | Smallest |

Development of Novel Methodologies for Synthesis and Impurity Profiling in Pharmaceutical Manufacturing

As a known impurity, the synthesis and analytical monitoring of this compound are of high importance for the pharmaceutical industry to ensure the quality and purity of the final aripiprazole drug product.

Synthesis: The controlled synthesis of this compound is necessary to produce it as a certified reference standard. This standard is essential for validating analytical methods and for accurately quantifying its presence in batches of aripiprazole. Its synthesis typically involves modifying the established synthetic route for aripiprazole. ontosight.ai One reported method for a related compound, deschloro-aripiprazole, was published by Banno et al., and similar strategies could be adapted. nih.govacs.org Future research could focus on developing more efficient, high-yield, and cost-effective synthetic routes to produce this reference material.

Impurity Profiling: Impurity profiling is a mandatory step in pharmaceutical manufacturing, with regulatory bodies like the European Pharmacopoeia (EP) setting strict limits on impurities. ontosight.aithermofisher.com this compound is designated as 'Aripiprazole impurity D' by the EP. ontosight.ai The primary analytical methods for its detection and quantification are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). ontosight.aiontosight.ai Future research in this area could focus on:

Developing more sensitive and rapid analytical methods: This could involve Ultra-High-Performance Liquid Chromatography (UHPLC) or advanced mass spectrometry techniques to lower detection limits and shorten run times.

Method validation: Creating and validating robust analytical methods that can be easily transferred between different quality control laboratories.

Understanding formation pathways: Investigating the precise reaction conditions during aripiprazole synthesis that lead to the formation of this compound to optimize the process and minimize its generation.

| Technique | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Detection, Quantification, Separation | ontosight.aiontosight.ai |

| Mass Spectrometry (MS) | Identification, Quantification, Structure Elucidation | ontosight.aiontosight.ai |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | ontosight.ai |

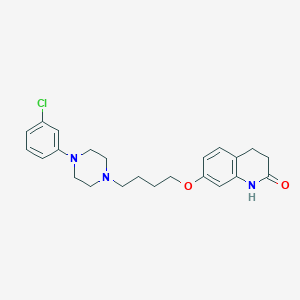

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHUSQIOAKPGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441933 | |

| Record name | AGN-PC-0N6UB0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203395-82-8 | |

| Record name | 7-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203395-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deschloro aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0N6UB0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DESCHLORO ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MWV855WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What strategies improve reproducibility when translating preclinical findings of this compound to human trials?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing protocols and raw data. Preclinical studies should include pharmacokinetic bridging (e.g., allometric scaling) and use translational biomarkers (e.g., CSF monoamine levels) validated in both species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.